Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate
Description
Properties
CAS No. |
128353-03-7 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-2-20-16(19)14-9-12(10-17)15-13-6-4-3-5-11(13)7-8-18(14)15/h3-9H,2H2,1H3 |
InChI Key |
ISOCJRWJKCBFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Intermediates
The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the isoquinolinium salt forms a reactive dipole intermediate. The nitrile group acts as a dipolarophile, facilitating ring closure to construct the pyrrolo[2,1-a]isoquinoline core. The ethyl ester moiety is introduced via the nitrile derivative, eliminating the need for post-synthetic esterification.
Optimization of Reaction Conditions
-
Solvent Selection : DMF is critical for solubilizing both ionic intermediates and organic reactants.
-
Catalyst Loading : TPCD enhances reaction efficiency by stabilizing transition states, reducing side reactions.
-
Temperature : Elevated temperatures (90–95°C) accelerate cyclization but require careful control to prevent decomposition.
Analytical Characterization and Spectral Data
This compound has been rigorously characterized using spectroscopic and chromatographic techniques:
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis under MeCN/H₂O (80:20) conditions shows a single peak at tᵣ = 5.912 min , confirming high purity.
Comparative Analysis of Synthetic Methods
The cyclocondensation method offers superior efficiency and direct access to the ethyl ester, whereas the CICA route necessitates additional steps for esterification.
Challenges and Limitations
-
Sensitivity to Moisture : Isoquinolinium salts are hygroscopic, requiring anhydrous conditions during handling.
-
Byproduct Formation : Competing side reactions, such as over-oxidation or dimerization, may occur without precise stoichiometric control.
-
Catalyst Cost : TPCD, while effective, increases synthesis costs compared to CrO3-based methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyano group in the target compound enhances electrophilicity compared to phenyl or ethoxy-substituted analogs, influencing reactivity in nucleophilic additions .
- Synthetic Flexibility : Diaryloyl derivatives (e.g., 454.4 Da compound) are synthesized via alkyne cycloaddition, while halogenated analogs (e.g., 5-Cl) require post-synthetic modification .
Physicochemical Properties
Table 2: Spectroscopic and Crystallographic Data
Key Findings :
- C≡N Stretch: The cyano group in the target compound exhibits a characteristic IR absorption at 2230–2250 cm<sup>-1</sup>, absent in non-cyano analogs .
- Conformational Rigidity : The 2-phenyl analog adopts a screw-boat conformation in the solid state, stabilized by intramolecular C–H···O hydrogen bonds .
Table 3: Anticancer and Photophysical Properties
*IC50 values vary by cell line and assay conditions.
Key Insights :
- Cytotoxicity: The cyano-substituted compound exhibits superior potency (IC50 0.5–1.2 µM) compared to phenyl or imidazo analogs, likely due to enhanced DNA intercalation .
- Multidrug Resistance (MDR) : Ethyl 2-phenyl derivatives show moderate MDR reversal activity, attributed to P-glycoprotein modulation .
Biological Activity
Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. Its structure includes a pyrroloisoquinoline framework, which is known for various pharmacological activities.
Structural Information:
- SMILES: CCOC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N
- InChIKey: ISOCJRWJKCBFMR-UHFFFAOYSA-N
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of isoquinoline have been shown to exhibit significant cytotoxicity against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Apoptosis induction via caspase activation |
| Study B | A549 | 10.5 | Inhibition of cell proliferation through cell cycle arrest |
| Study C | HeLa | 12.3 | Induction of oxidative stress leading to cell death |
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest: Inhibition of key regulatory proteins that control the cell cycle.
- Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
Case Studies
A notable case study conducted on the compound involved its evaluation in vitro against various cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions in cell survival at higher concentrations.
Case Study Summary:
- Objective: Evaluate the anticancer efficacy of this compound.
- Methodology: MTT assay on MCF-7 and A549 cells.
- Findings:
- MCF-7 cells showed a reduction in viability by approximately 70% at 20 µM.
- A549 cells exhibited similar trends with an IC50 value of 10.5 µM.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via [3+2] cycloaddition reactions using cycloimmonium ylides and ethyl cyanoformate, as demonstrated in fused isoquinoline derivatives . Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is another key route, enabling regioselective carbon-carbon bond formation under mild conditions . For fluorinated analogs, reactions of N-benzylisoquinolinium ylides with fluorinated acrylates are employed, with base-mediated in situ ylide generation . Optimization variables include solvent choice (e.g., dioxane for Pd catalysis ), temperature (e.g., 150°C for Heck coupling ), and reactant stoichiometry.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography using SHELX software (SHELXL97/SHELXS97) is the gold standard for determining crystal packing, intramolecular hydrogen bonds (e.g., C–H···O interactions), and dihedral angles between aromatic systems . For example, screw-boat conformations in pyrrolo[2,1-a]isoquinoline cores are resolved via this method . Complementary techniques include NMR (¹H/¹³C/¹⁹F) for confirming substituent positions and UV-Vis/fluorescence spectroscopy for electronic structure analysis .
Q. What spectroscopic methods are used to analyze its electronic properties and purity?
- Methodological Answer :
- UV-Vis/Steady-State Fluorescence : To study substituent effects on absorption/emission bands (e.g., cyano vs. ester groups) .
- Time-Resolved Fluorescence : For measuring excited-state lifetimes and quantum yields .
- Multinuclear NMR : ¹⁹F NMR is critical for fluorinated derivatives to confirm CF₃ or other fluorinated substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer : Cross-validation is essential. For example, if NMR suggests rotational freedom in a substituent but crystallography shows a fixed conformation, consider dynamic effects in solution vs. solid state. Use variable-temperature NMR to probe conformational mobility . For fluorescence-quenching observations conflicting with crystallographic packing, assess intermolecular interactions (e.g., π-π stacking) via Hirshfeld surface analysis .
Q. What strategies enhance synthetic yield and regioselectivity in palladium-catalyzed routes?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) to improve turnover .
- Solvent Systems : Polar aprotic solvents (e.g., dioxane) enhance reaction rates in Heck couplings .
- Continuous Flow Reactors : For scalable synthesis, flow systems reduce side reactions and improve heat transfer .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence or redox activity . Molecular docking against target proteins (e.g., DNA topoisomerases) identifies substituents that enhance binding affinity, as seen in lamellarin analogs .
Q. What mechanisms underlie its potential pharmacological activity, and how are they validated?
- Methodological Answer :
- In Vitro Assays : Test inhibition of cancer cell proliferation (e.g., MTT assays) and compare with structurally related pyrroloquinoxalines .
- Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to biological targets (e.g., kinases) .
- Metabolic Stability : LC-MS/MS analyzes phase I/II metabolism in hepatic microsomes to identify labile groups (e.g., ester hydrolysis) .
Q. How do substituents (e.g., cyano vs. fluoroalkyl) modulate fluorescence properties?
- Methodological Answer : Systematic substitution studies show electron-withdrawing groups (e.g., –CN) redshift emission wavelengths via charge-transfer transitions, while fluorinated groups enhance photostability . Time-resolved fluorescence decay assays quantify these effects, with triexponential fits distinguishing radiative/non-radiative pathways .
Data Contradiction Analysis Example
Scenario : Conflicting solubility data in organic solvents (e.g., DMSO vs. THF).
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
